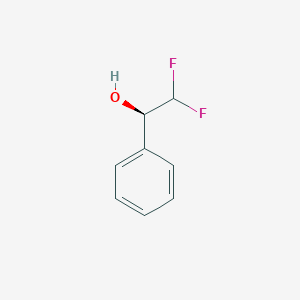

(1R)-2,2-difluoro-1-phenylethan-1-ol

説明

Structure

3D Structure

特性

IUPAC Name |

(1R)-2,2-difluoro-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYZGEQHDLLDHZ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 1r 2,2 Difluoro 1 Phenylethan 1 Ol

(1R)-2,2-difluoro-1-phenylethan-1-ol is a chiral secondary alcohol featuring a phenyl group and a difluoromethyl group attached to the stereogenic carbon. While specific experimental data for the pure (1R)-enantiomer is not widely published, the properties of the racemic mixture are well-documented and are expected to be identical, with the exception of optical activity.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈F₂O |

| Molecular Weight | 158.14 g/mol |

| CAS Number | 204903-62-0 |

| Racemate CAS | 129973-51-9 |

| Appearance | Low-melting solid or liquid |

| Boiling Point | 69-72 °C (at 2 Torr) |

| Density | 1.232 g/cm³ |

Data sourced from PubChem for the racemic compound. nih.gov

Stereochemical Control and Enantioselective Formation of 1r 2,2 Difluoro 1 Phenylethan 1 Ol

Principles of Asymmetric Induction in Chiral Fluoroalcohol Synthesis

Asymmetric induction, also known as stereoselectivity, is the preferential formation of one enantiomer or diastereomer over another during a chemical reaction. msu.edu This process is fundamental to creating enantiomerically pure compounds like (1R)-2,2-difluoro-1-phenylethan-1-ol from achiral or racemic precursors. The core principle lies in introducing a chiral element into the reaction environment, which influences the formation of the new stereogenic center. york.ac.uk This chiral influence can originate from the substrate itself, the reagents used, the catalyst, or even the solvent.

In the context of chiral fluoroalcohol synthesis, asymmetric induction guides the formation of the new stereocenter at the carbon bearing the hydroxyl group. For instance, in the reduction of a prochiral ketone (e.g., 2,2-difluoro-1-phenyl-ethanone) to form the target alcohol, the reducing agent can be delivered preferentially to one of the two faces (enantiotopic faces) of the carbonyl group. msu.edu This facial selectivity is dictated by the chiral environment, leading to an excess of one enantiomer. The electronic properties of the fluorine atoms can influence the reactivity and geometry of the transition states, playing a role in the degree of stereoselectivity achieved. Tremendous efforts have been made to develop stereoselective methods for synthesizing optically pure compounds, as both the chemical yield and the optical purity are highly dependent on the chosen chiral catalyst or ligand. researchgate.net

Role of Chiral Auxiliaries and Ligands in Stereoselective Processes

To impose stereochemical control, chemists employ various tools, among which chiral auxiliaries and chiral ligands are paramount.

Chiral Auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy effectively converts an enantioselective reaction into a diastereoselective one. The substrate, now containing a chiral auxiliary, has a defined stereocenter which directs the formation of a second stereocenter, leading to the preferential formation of one diastereomer. york.ac.uk The different physical properties of diastereomers allow for their separation by standard laboratory techniques like chromatography or crystallization. york.ac.uk A wide array of chiral auxiliaries have been developed, many derived from inexpensive natural sources like amino acids or terpenes. researchgate.net

Table 1: Common Classes of Chiral Auxiliaries

| Auxiliary Class | Example | Typical Application |

|---|---|---|

| Oxazolidinones | Evans' Auxiliaries | Asymmetric alkylations, aldol (B89426) reactions researchgate.net |

| Ephedrine Derivatives | Pseudoephedrine | Asymmetric alkylations wikipedia.orgnih.gov |

| Camphorsultams | Oppolzer's Sultam | Asymmetric Diels-Alder reactions, aldol reactions rsc.org |

Chiral Ligands are used in catalysis, where a small amount of a chiral catalyst creates a large amount of a chiral product. uwindsor.ca The ligand, an enantiomerically pure organic molecule, coordinates to a metal center to form a chiral catalyst. This catalyst creates a chiral environment that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. wikipedia.org This method is highly efficient and is a cornerstone of modern asymmetric synthesis. uwindsor.ca For the synthesis of chiral alcohols, catalysts developed for asymmetric hydrogenation or transfer hydrogenation, such as Noyori-type Ruthenium(II)-diamine-diphosphine complexes, are particularly relevant. liverpool.ac.uk

Kinetic Resolution and Dynamic Kinetic Resolution Approaches to this compound

Resolution techniques are employed to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its constituent enantiomers.

Kinetic Resolution (KR) is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent. utsouthwestern.edu This difference in reaction rates (k_fast vs. k_slow) leads to the separation of the racemate. utsouthwestern.edu A common application is the enzymatic kinetic resolution of racemic secondary alcohols. Lipases, a class of enzymes, are frequently used to catalyze the enantioselective acylation of one alcohol enantiomer in the presence of an acyl donor (like vinyl acetate). nih.govscielo.br For example, in a racemic mixture of (R,S)-2,2-difluoro-1-phenylethan-1-ol, a lipase (B570770) might selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The primary drawback of kinetic resolution is that the maximum theoretical yield for the desired product is only 50%, as the other half of the starting material is converted into a different product or remains as the unreactive enantiomer. scielo.brprinceton.edu

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of standard KR. wikipedia.org In DKR, the kinetic resolution is combined with an in situ racemization of the slower-reacting enantiomer. scielo.br This means that the unreactive enantiomer is continuously converted back into the racemic mixture, providing more of the fast-reacting substrate as the reaction proceeds. princeton.edu This allows, in theory, for the conversion of 100% of the racemic starting material into a single, enantiomerically pure product. wikipedia.org This process typically requires two catalysts: one for the enantioselective reaction (e.g., a lipase) and one for the racemization of the starting material (e.g., a ruthenium complex). nih.gov The racemization must be fast enough relative to the resolution step to ensure a high yield and enantiomeric excess of the product. princeton.edu

Table 2: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

|---|---|---|

| Principle | Enantiomers react at different rates. | KR combined with in situ racemization of the slow-reacting enantiomer. wikipedia.orgprinceton.edu |

| Maximum Yield | 50% princeton.edu | 100% (theoretically) wikipedia.org |

| Catalyst System | Single chiral catalyst/reagent (e.g., Lipase). nih.gov | Dual system: Resolution catalyst (e.g., Lipase) + Racemization catalyst (e.g., Ru-complex). nih.gov |

| Outcome | Separation of one enantiomer from the other. utsouthwestern.edu | Conversion of the entire racemic mixture to one enantiomer. wikipedia.org |

While specific studies detailing the DKR of this compound are not prevalent, the chemoenzymatic DKR of the parent compound, 1-phenylethanol, is well-established, combining lipases like Candida antarctica lipase B (CALB) with various racemization agents. scielo.brnih.gov

Diastereoselective Synthesis of Fluoroalcohol Stereoisomers

Diastereoselective synthesis refers to reactions that preferentially form one diastereomer over all other possibilities. msu.edu This is relevant when a molecule already contains one or more stereocenters and a new one is being created. The existing chiral center(s) can influence the stereochemical outcome at the new center, a phenomenon known as substrate control. uwindsor.ca

For example, the synthesis of a fluoroalcohol that contains other stereocenters can be designed to control the relative stereochemistry between the newly formed alcohol center and the existing ones. This is often achieved through stereoselective reduction of a fluorinated ketone that already possesses a chiral center elsewhere in the molecule. The approach of the reducing agent is sterically or electronically biased by the existing chirality, leading to one diastereomeric alcohol product. nih.gov The ability to selectively form one of four possible stereoisomers by controlling two adjacent chiral centers, one of which bears a fluorine atom, is a significant synthetic challenge. nih.gov Successful strategies provide access to complex, highly enantioenriched organofluorine compounds. nih.gov

Elucidation of Reaction Pathways in Difluoromethylation Processes

Difluoromethylation reactions are essential for introducing the difluoromethyl (CF₂H) group, a moiety that can act as a lipophilic bioisostere of hydroxyl or thiol groups, into organic molecules. Derivatives of this compound, such as 2,2-difluoro-1-arylethyl phosphates, have been utilized in difluoromethylation processes, notably in Friedel-Crafts-type reactions.

One significant pathway involves the Lewis acid-catalyzed Friedel-Crafts reaction of 2,2-difluoro-1-arylethyl phosphates with electron-rich arenes and heteroarenes. In these reactions, a Lewis acid, such as iron(III) triflate (Fe(OTf)₃), activates the phosphate (B84403) derivative. The phosphate group serves as an effective leaving group, facilitating the formation of a benzylic cation intermediate. This carbocation is stabilized by the adjacent aryl group. Subsequent electrophilic attack on an electron-rich aromatic ring yields the difluoromethylated diarylmethane product. Control experiments have suggested that the Lewis acid is essential for this transformation to proceed under mild conditions.

The general reaction pathway can be summarized as follows:

Coordination of the Lewis acid to the phosphate oxygen of the 2,2-difluoro-1-arylethyl phosphate.

Departure of the phosphate group to generate a difluoromethylated benzylic carbocation.

Electrophilic aromatic substitution (SEAr) reaction of the carbocation with an electron-rich arene.

Deprotonation to restore aromaticity and yield the final product.

This pathway highlights the utility of derivatives of this compound as precursors to electrophilic difluoromethylated species.

Studies on Key Intermediates and Transition States in Stereoselective Conversions

The stereochemistry of reactions involving chiral precursors like this compound is of paramount importance. While direct studies on this specific alcohol are limited, mechanistic insights can be drawn from analogous stereoselective difluoromethylation reactions, such as the nucleophilic addition of chiral difluoromethylating agents to imines.

In the reagent-controlled stereoselective difluoromethylation of ketimines using chiral difluoromethyl phenyl sulfoximine (B86345), the high diastereoselectivity is rationalized by examining the transition state models. mdpi.com Two plausible non-chelating transition states, TS-1 and TS-2, have been proposed. semanticscholar.org In these models, the stereochemical outcome is dictated by steric interactions between the substituents on the imine and the chiral auxiliary on the nucleophile. The transition state that minimizes these steric clashes is favored, leading to the observed major diastereomer. semanticscholar.org For instance, the attack of the nucleophile on the Re or Si face of the imine will have different energetic barriers depending on the orientation of the bulky groups in the transition state.

It is proposed that in TS-1, the phenyl group of the sulfoximine is positioned away from the substituent on the imine nitrogen, whereas in TS-2, there is a significant steric clash. semanticscholar.org This leads to TS-1 being the more favorable transition state, thus controlling the stereoselectivity of the addition. semanticscholar.org The lack of influence of chelating solvents like HMPA on the diastereoselectivity supports the hypothesis of a non-chelating transition state where the cation does not play a significant role in organizing the transition state geometry. mdpi.comsemanticscholar.org

These models for stereoselective difluoromethylation of imines provide a framework for understanding how stereocontrol might be achieved in reactions involving derivatives of this compound. The chiral center bearing the hydroxyl group in this molecule, or a derivative thereof, would play a crucial role in directing the approach of a reactant, likely through steric hindrance, leading to a preferred stereochemical outcome.

Influence of Fluorine Atoms on Reaction Mechanisms, Including Hydrogen Bonding Interactions

The presence of fluorine atoms significantly influences the reactivity and reaction mechanisms of organic compounds. In the case of this compound and its derivatives, the two fluorine atoms exert strong electron-withdrawing inductive effects. This electronic influence can stabilize anionic intermediates and influence the acidity of nearby protons.

Furthermore, fluorine can participate in hydrogen bonding, acting as a weak hydrogen bond acceptor. The hydroxyl group in this compound is a hydrogen bond donor. The interplay between the electron-withdrawing nature of the difluoromethyl group and the hydrogen-bonding capabilities of the hydroxyl group can impact reaction pathways. For instance, intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms could influence the conformational preferences of the molecule, which in turn can affect the stereochemical outcome of a reaction by presenting a specific conformation to an incoming reagent.

In solution, intermolecular hydrogen bonding between the alcohol and solvent molecules or other reagents is also a critical factor. The acidity of the hydroxyl proton is enhanced by the adjacent electron-withdrawing difluoromethyl group, making it a better hydrogen bond donor. This enhanced hydrogen bonding can influence the solubility and reactivity of the molecule. In certain reactions, the hydroxyl group might need to be protected to prevent it from interfering with the desired transformation. However, in other cases, its presence and ability to form hydrogen bonds could be exploited to direct the reaction in a stereoselective manner. For example, a reagent could be delivered to one face of the molecule through a hydrogen bond interaction with the hydroxyl group.

The table below summarizes the key mechanistic aspects discussed:

| Mechanistic Aspect | Description | Key Intermediates/States | Influence of Fluorine |

| Difluoromethylation Pathway | Lewis acid-catalyzed Friedel-Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. | Difluoromethylated benzylic carbocation. | Stabilizes the carbocation through inductive effects. |

| Stereoselective Conversions | Reagent-controlled nucleophilic addition to imines, providing a model for stereocontrol. | Non-chelating six-membered ring transition states (TS-1 and TS-2). | Steric and electronic effects of the CF₂H group influence the stability of transition states. |

| Hydrogen Bonding | Intramolecular and intermolecular hydrogen bonding involving the hydroxyl group and fluorine atoms. | Conformationally restricted transition states. | Fluorine acts as a weak hydrogen bond acceptor; the CF₂H group increases the acidity of the OH proton, enhancing its donor capacity. |

Applications in Synthetic Chemistry

Stereoselective Approaches to this compound Scaffolds

Asymmetric Reduction Strategies

Asymmetric reduction of prochiral ketones, specifically 2,2-difluoroacetophenone, represents a direct and efficient route to this compound. This transformation can be achieved through various catalytic methods, including biocatalytic pathways and metal-catalyzed hydrogenation.

Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. nih.gov Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), operate under mild conditions and can provide exquisite control over stereochemistry. nih.gov The asymmetric reduction of acetophenone (B1666503) and its derivatives is a well-established enzymatic process, often utilizing whole-cell biocatalysts or isolated enzymes. rsc.org

For instance, Saccharomyces cerevisiae has been successfully used for the highly enantioselective reduction of 2-hydroxy-1-phenylethanone to (R)-phenyl-1,2-ethanediol, achieving over 99.9% enantiomeric excess (ee). nih.gov While not a difluorinated substrate, this demonstrates the potential of yeast-based systems. Ketoreductases from various microorganisms, such as Pichia glucozyma (KRED1-Pglu), have been employed for the enantioselective reduction of substituted acetophenones. rsc.org Engineered E. coli strains expressing specific dehydrogenases are also common. One-pot cascade biotransformation processes have been developed to convert readily available starting materials like L-phenylalanine into chiral alcohols. nih.govnih.gov The success of these biocatalytic reductions hinges on the enzyme's ability to accommodate the steric and electronic properties of the fluorinated substrate and a cofactor regeneration system, often using glucose or isopropanol (B130326). nih.gov

The following table summarizes representative examples of enzymatic reductions of acetophenone derivatives, highlighting the potential for achieving high enantioselectivity.

Table 1: Examples of Enzymatic Reduction of Prochiral Ketones

| Enzyme/Organism | Substrate | Product | Conversion (%) | ee (%) |

|---|---|---|---|---|

| Lactobacillus paracasei | 1,2-diphenylethanone | (R)-1,2-diphenylethanol | >99 | >99 |

| Saccharomyces cerevisiae JUC15 | 2-hydroxy-1-phenylethanone | (R)-phenyl-1,2-ethanediol | >95 | >99.9 |

Transition metal catalysis provides a powerful alternative to enzymatic methods for asymmetric reductions. mdpi.com Asymmetric hydrogenation (AH) using H₂ gas and asymmetric transfer hydrogenation (ATH) using hydrogen donors like isopropanol or formic acid are widely employed. rsc.org Ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes with chiral ligands are the most common catalysts. mdpi.com

The Noyori-type catalysts, which are ruthenium(II) complexes with N-tosylated diamine ligands (e.g., Ru-TsDPEN), are particularly effective for the ATH of aromatic ketones. liv.ac.ukrsc.org These reactions often proceed with high efficiency and enantioselectivity. soton.ac.uk For example, the ATH of acetophenone derivatives using various Ru(II) complexes can yield the corresponding alcohols with excellent enantioselectivities. soton.ac.uk Iridium catalysts stabilized by ligands such as L-proline have also been developed for the heterogeneous asymmetric hydrogenation of acetophenone. pku.edu.cn An electrochemically promoted ATH of 2,2,2-trifluoroacetophenone (B138007) using a chiral Ru complex has been reported, yielding (R)-α-(trifluoromethyl)benzyl alcohol with 96% yield and 94% ee, demonstrating the applicability of these methods to fluorinated ketones. nih.gov

The table below presents data on the metal-catalyzed asymmetric transfer hydrogenation of acetophenone, a close structural analog of the precursor to the target compound.

Table 2: Metal-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

| Catalyst System | H₂ Source | Product | Conversion (%) | ee (%) |

|---|---|---|---|---|

| Ru(II)/TsDPEN complex | Formic acid/Triethylamine | 1-Phenylethanol | >99 | 98 (R) |

| Chiral Ru Complex | Electrochemical | (R)-α-(Trifluoromethyl)benzyl alcohol | 96 | 94 |

An alternative, indirect strategy for synthesizing chiral fluoroalcohols involves the reduction of functionalized precursors like gem-difluorinated vinyloxiranes. acs.orgnih.gov These substrates are versatile building blocks that can undergo highly regio- and stereoselective reactions. acs.orgfigshare.com The outcome of the reduction is highly dependent on the choice of reducing agent. acs.orgnih.gov

For example, reduction with lithium aluminum hydride (LiAlH₄) results in a hydride attack at the allylic epoxide carbon, leading exclusively to homoallylic alcohols. acs.orgnih.gov In contrast, diisobutylaluminium hydride (DIBAL-H) and borane (B79455) tetrahydrofuran (B95107) complex (BH₃·THF) induce regio- and stereoselective Sₙ2' reactions. acs.orgnih.gov DIBAL-H typically affords E-allylic alcohols, while BH₃·THF provides the corresponding Z-isomers with high selectivity. acs.orgnih.gov This methodology allows for precise control over the geometry of the resulting olefin and the stereochemistry of the alcohol. Further reactions of these allylic alcohols can then lead to the desired saturated chiral fluoroalcohol scaffolds.

Table 3: Reduction Outcomes of a model gem-Difluorinated Vinyloxirane *

| Reagent | Reaction Type | Major Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Sₙ2 | Homoallylic alcohol | Exclusive |

| DIBAL-H | Sₙ2' | E-Allylic alcohol | High E selectivity |

Nucleophilic Difluoromethylation Reactions

Instead of reducing a ketone, an alternative approach is to form the C-C bond by adding a difluoromethyl nucleophile to an aldehyde. This method relies on the development of reagents that can deliver the CF₂H group stereoselectively.

Chiral sulfoximines have emerged as powerful reagents for stereoselective synthesis. chinesechemsoc.org Specifically, enantiopure difluoromethyl sulfoximines can be used as nucleophilic difluoromethylating agents. cas.cnacs.org The reactivity of these compounds can be "tuned" from electrophilic to nucleophilic. cas.cnacs.org By treating an N-substituted (R)-S-difluoromethyl-S-phenylsulfoximine with a strong base like potassium hexamethyldisilazide (KHMDS), a chiral α,α-difluoro carbanion is generated. acs.org

This carbanion can then add diastereoselectively to prochiral ketones, such as acetophenone, to form difluoromethyl tertiary alcohols with good yields and diastereoselectivities. acs.org The key to this method is the diastereoselective addition to the carbonyl carbon, controlled by the chiral sulfoximine (B86345) auxiliary. cas.cn While this specific example generates a tertiary alcohol, the methodology demonstrates a potent strategy for the stereoselective introduction of the difluoromethyl group, which can be adapted for the synthesis of secondary alcohols like this compound by starting with an aldehyde. chinesechemsoc.orgcas.cn The sulfoximidoyl group not only controls the stereochemistry but also serves as a precursor to other functional groups. chinesechemsoc.org

Table 4: Diastereoselective Nucleophilic Difluoromethylation of Acetophenone using (R)-N-tert-Butyldimethylsilyl-S-difluoromethyl-S-phenylsulfoximine

| Substrate | Base | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Acetophenone | KHMDS | 99 | 93:7 |

Palladium-Catalyzed Difluorocarbene Transfer Protocols

The transition-metal-catalyzed transfer of a difluorocarbene (:CF₂) unit represents a powerful method for constructing difluoromethylated compounds. acs.org Palladium catalysis, in particular, has emerged as a versatile strategy, enabling the coupling of difluorocarbene with various partners. cas.cn A key aspect of this methodology is the ability to control the reactivity of the palladium difluorocarbene intermediate (Pd=CF₂) by manipulating the oxidation state of the palladium center. nature.comnsf.gov

The catalytic cycle is typically initiated by the formation of a palladium(0) difluorocarbene complex from a suitable precursor, such as diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂). nsf.govresearchgate.net This Pd(0)=CF₂ species exhibits nucleophilic character. cas.cnnature.com In contrast, a Pd(II)=CF₂ intermediate is electrophilic. nature.comnsf.gov This dual reactivity allows for controllable and diversified synthesis of fluoroalkylated arenes. For instance, the nucleophilic [Pd⁰]=CF₂ can be protonated to form a Pd(II)-CF₂H species, which then undergoes cross-coupling with aryl boronic acids to yield difluoromethylated arenes. researchgate.net

Recent advancements have demonstrated that this difluorocarbene transfer can be harnessed for asymmetric synthesis. An unprecedented Pd-catalyzed asymmetric carbonylative cyclization utilizes BrCF₂CO₂K as a difluorocarbene precursor, which effectively acts as a safe and user-friendly carbon monoxide (CO) surrogate. nih.govnih.gov The mechanism involves the in-situ generation of the difluorocarbene, its insertion into an Ar-Pd(II) bond, and subsequent hydrolysis to introduce the carbonyl group, affording chiral spiro ketones in high enantiomeric excess (ee). nih.govnih.gov This showcases the potential of palladium-catalyzed difluorocarbene transfer in constructing complex chiral molecules.

Organocatalytic Asymmetric Synthesis of Fluoroalcohols

Organocatalysis, which utilizes small chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern synthesis. nih.govyoutube.com This approach avoids transition metals and often provides high levels of stereocontrol in the formation of chiral centers. buchler-gmbh.com

The enantioselective synthesis of molecules containing a difluoroalkylated chiral center is of significant interest for pharmaceutical development. researchgate.net Organocatalysis has proven effective in achieving this, particularly in reactions forming chiral difluoroalcohols and related structures. rsc.org

A notable strategy involves the asymmetric difluoroalkylation using an α,α-difluoroenol species generated in situ from trifluoromethyl diazo compounds. nih.gov In the presence of a dirhodium complex and a chiral organocatalyst, this difluoroenol intermediate can react with ketones or imines. nih.gov For example, using a quinine-derived urea (B33335) catalyst, the asymmetric aldol (B89426) reaction proceeds with high enantioselectivity. nih.gov Similarly, a chiral phosphoric acid (CPA) can catalyze the asymmetric Mannich reaction with imines, yielding the corresponding addition products with excellent enantiocontrol. nih.gov Another approach involves the copper-catalyzed generation of difluoroenolates from pentafluorobutane-1,3-diones, which then react with aldehydes in the presence of a chiral ligand to give α,α-difluoro-β-hydroxy ketones with high yield and enantioselectivity. nih.gov

| Catalyst/Method | Reactants | Product Type | Yield | Enantioselectivity (ee) | Ref |

| Quinine-derived urea (Q8) | Trifluoromethyl diazo compound, H₂O, Ketone | α,α-Difluoro-β-hydroxy ketone | 95% | 93% | nih.gov |

| Chiral Phosphoric Acid (CPA-1) | Trifluoromethyl diazo compound, H₂O, Imine | α,α-Difluoro-β-amino ketone | - | High | nih.gov |

| Copper/Chiral Ligand | Pentafluorobutane-1,3-dione, Aldehyde | α,α-Difluoro-β-hydroxy ketone | up to 99% | up to 92% | nih.gov |

Annulation reactions are powerful tools for the construction of cyclic systems. When combined with organocatalysis, they provide access to chiral fluorinated heterocycles and carbocycles. researchgate.net A one-pot sequence combining fluorination with an organocatalytic Robinson annulation has been developed for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones and 4,6-difluorocyclohex-2-en-1-ones. nih.gov This reaction, promoted by cinchona alkaloid-derived amines, generates products with two or three stereocenters in excellent yields and with high enantiomeric and diastereomeric control. nih.gov

The process typically begins with the fluorination of a β-ketoester using an electrophilic fluorine source like SelectFluor™. nih.gov Following this, the catalyst and a Michael acceptor (e.g., chalcone) are added. The organocatalyst facilitates a cascade Michael addition and intramolecular aldol condensation (Robinson annulation) to form the fluorinated cyclic product. nih.gov Similarly, palladium-catalyzed [4+2] annulation strategies have been employed to access functionalized 3-fluoropiperidines from α-fluoro-β-ketoester starting materials, demonstrating the modularity of annulation approaches for building complex fluorinated N-heterocycles. nih.govacs.org

Targeted Fluorination-Based Synthetic Routes

Direct fluorination methods, where a C-F bond is formed from a precursor functional group, are fundamental in organofluorine chemistry. These routes are often highly effective for introducing fluorine into specific positions within a molecule.

Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, is one of the most widely utilized methods for installing aliphatic fluorides, owing to the abundance of alcohol precursors. rsc.orgthieme-connect.com This transformation is typically achieved using reagents that activate the alcohol in situ, followed by nucleophilic substitution with fluoride (B91410). chinesechemsoc.org

A variety of deoxyfluorination reagents have been developed, each with distinct properties and applications. Classic reagents include diethylaminosulfur trifluoride (DAST) and its analogues. chinesechemsoc.orgresearchgate.net More recently, safer and more versatile reagents like PyFluor (2-pyridinesulfonyl fluoride) and PhenoFluor have been introduced. thieme-connect.comchinesechemsoc.org These newer reagents often exhibit greater thermal stability and functional group tolerance. chinesechemsoc.orgucla.edu For example, CpFluor reagents, which are 3,3-difluoro-1,2-diarylcyclopropenes, have shown remarkable selectivity in the deoxyfluorination of diols. nih.gov In unsymmetrical 1,2- and 1,3-diols, fluorination can occur regioselectively, and for chiral alcohols, the reaction proceeds with inversion of stereochemistry. nih.gov This selectivity allows for the targeted synthesis of specific fluoroalcohols from readily available diol precursors. nih.gov

| Reagent Class | Example Reagent | Key Features | Ref |

| Aminosulfuranes | DAST | Widely used, but can be hazardous | chinesechemsoc.orgresearchgate.net |

| Sulfonyl Fluorides | PyFluor | Low-cost, thermally stable | chinesechemsoc.org |

| Imidoyl Fluorides | PhenoFluor | Effective for phenols and alcohols, good safety profile | thieme-connect.com |

| Cyclopropenes | CpFluor | High regioselectivity with diols | nih.gov |

The Prins reaction is an acid-catalyzed cyclization between an aldehyde and a homoallylic alcohol. beilstein-journals.orgorganic-chemistry.org A valuable extension of this methodology is the Prins fluorination, where the Lewis acid catalyst also serves as a source of fluoride to terminate the reaction, thereby forming a C-F bond. beilstein-journals.orgnih.gov

This reaction is commonly promoted by a stoichiometric amount of boron trifluoride etherate (BF₃·OEt₂). beilstein-journals.orgnih.gov The BF₃·OEt₂ activates the aldehyde, facilitating the initial C-C bond formation and cyclization to generate a carbocation intermediate. This intermediate is then quenched by a fluoride ion delivered from the BF₃·OEt₂ reagent itself, resulting in the formation of a fluorinated heterocycle. nih.gov This method has been successfully applied to the synthesis of 4-fluoro-pyrans and 4-fluoropiperidines. beilstein-journals.orgnih.gov While the reactions often proceed in good yields, diastereoselectivity can be moderate but may be improved by adjusting reaction conditions, such as lowering the temperature. beilstein-journals.orgnih.gov The use of ionic liquid hydrogen fluoride salts has also been explored as an alternative medium and fluorine source for Prins-type cyclizations. researchgate.netresearchgate.net

Site-Selective Introduction of Fluorine Atoms

The precise and selective introduction of fluorine atoms into organic molecules is a formidable challenge in synthetic chemistry. For the synthesis of compounds like this compound, site-selective fluorination of a precursor alcohol is a key strategy. This can be approached through either the direct fluorination of a C-H bond at the benzylic position or the dehydroxylative fluorination of a corresponding diol.

Recent advancements have focused on the development of catalytic systems that can achieve high selectivity. For instance, copper-catalyzed C-H fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) has emerged as a powerful tool for the site-selective transformation of benzylic C-H bonds. These reactions can proceed under relatively mild conditions and offer a direct route to introduce a fluorine atom at the desired position. The benzyl (B1604629) fluorides generated in these reactions are reactive electrophiles that can be used in subsequent transformations.

Another approach involves the dehydroxylative fluorination of benzylic alcohols. Electrocatalytic strategies utilizing sulfur hexafluoride (SF6) as a fluorinating agent have been developed to convert benzylic alcohols into benzyl fluorides under mild conditions. This method avoids the use of harsh chemical reductants, offering a more environmentally friendly pathway.

The following table summarizes selected methods for site-selective fluorination applicable to the synthesis of chiral fluoroalcohols:

| Catalyst/Reagent | Substrate Type | Product | Key Features |

| Copper Catalyst / NFSI | Benzylic C-H Bond | Benzyl Fluoride | Site-selective C-H functionalization. |

| Electrocatalysis / SF6 | Benzylic Alcohol | Benzyl Fluoride | Mild conditions, avoids harsh reductants. |

Novel Precursors and Starting Materials for this compound Synthesis

The development of novel synthetic routes often relies on the identification of versatile and readily accessible starting materials. For the synthesis of this compound, two key classes of precursors have been explored: α,α-difluoro-α-phenylacetaldehyde derivatives and 2,2,2-trifluoro-1-phenylethan-1-one.

Utilization of α,α-Difluoro-α-phenylacetaldehyde Derivatives

The asymmetric reduction of α,α-difluoro-α-phenylacetaldehyde presents a direct and atom-economical route to this compound. While the direct asymmetric reduction of this specific aldehyde is a challenging transformation due to the electron-withdrawing nature of the difluoromethyl group, biocatalytic approaches offer a promising solution. Alcohol dehydrogenases (ADHs) have been successfully employed for the asymmetric disproportionation of α-substituted aldehydes, yielding enantiopure alcohols and carboxylic acids. This biocatalytic Cannizzaro-type reaction, performed under mild aqueous conditions, could potentially be adapted for the synthesis of the target fluoroalcohol.

The following table outlines a potential biocatalytic approach for the synthesis of this compound:

| Biocatalyst | Substrate | Product | Reaction Type | Potential Advantages |

| Alcohol Dehydrogenase (ADH) | α,α-Difluoro-α-phenylacetaldehyde | This compound | Asymmetric Bioreduction | High enantioselectivity, mild reaction conditions. |

Transformations from 2,2,2-Trifluoro-1-phenylethan-1-one Precursors

2,2,2-Trifluoro-1-phenylethan-1-one is a readily available starting material that can serve as a precursor for the synthesis of this compound. The transformation of the trifluoromethyl group to a difluoromethyl group is a key step in this synthetic pathway. One potential strategy involves the asymmetric reduction of the trifluoromethyl ketone to the corresponding (1R)-2,2,2-trifluoro-1-phenylethanol, followed by a selective de-fluorination or a dehydroxy-fluorination/defluorination sequence.

The asymmetric reduction of 2,2,2-trifluoroacetophenone has been achieved with high enantioselectivity using optically active Grignard reagents or through biocatalytic methods. Subsequent stereospecific conversion of the trifluoromethyl carbinol to the difluoromethyl carbinol remains a significant challenge, requiring the development of novel and selective defluorination methodologies.

The table below summarizes a potential multi-step synthesis from the trifluoro precursor:

| Step | Reaction | Reagents/Catalysts | Intermediate/Product | Key Challenge |

| 1 | Asymmetric Reduction | Chiral Reducing Agents / Biocatalysts | (1R)-2,2,2-Trifluoro-1-phenylethanol | Achieving high enantioselectivity. |

| 2 | Selective Defluorination | Novel Defluorinating Agents | This compound | Selective C-F bond cleavage without affecting the chiral center. |

Eco-Compatible and Sustainable Developments in Fluoroalcohol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organofluorine compounds to minimize environmental impact. chemistryjournals.net This involves the use of safer reagents, renewable resources, and energy-efficient processes.

Furthermore, the development of biocatalytic C-H fluorination, although still in its early stages, holds the potential for a highly efficient and environmentally benign method for the synthesis of fluorinated molecules. chemrxiv.org The use of fluorinase enzymes to selectively introduce fluorine into organic molecules represents a frontier in green fluorine chemistry. acsgcipr.org

The following table highlights key aspects of eco-compatible approaches in fluoroalcohol synthesis:

| Green Chemistry Approach | Key Features | Application in Fluoroalcohol Synthesis |

| Biocatalysis | Mild reaction conditions, high enantioselectivity, use of renewable resources. | Asymmetric reduction of fluorinated ketones and aldehydes. |

| Use of Safer Solvents | Replacement of volatile organic compounds with water or other green solvents. | Performing enzymatic reactions in aqueous media. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Direct asymmetric reduction of precursors like α,α-difluoro-α-phenylacetaldehyde. |

Application of 1r 2,2 Difluoro 1 Phenylethan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Fluoroorganic Scaffolds

The inherent chirality and the presence of the difluoromethylene group in (1R)-2,2-difluoro-1-phenylethan-1-ol make it an ideal starting material for the synthesis of enantiomerically pure fluoroorganic scaffolds. These scaffolds are of significant interest due to the unique conformational constraints and electronic properties imparted by the fluorine atoms, which can profoundly influence the biological activity of a molecule.

Researchers have utilized this chiral alcohol in diastereoselective reactions to introduce additional stereocenters, thereby constructing complex chiral frameworks. For instance, the hydroxyl group can be used to direct subsequent transformations, allowing for the controlled installation of functional groups. The phenyl group can also be modified or used as a steric directing group to influence the stereochemical outcome of reactions at adjacent positions.

Table 1: Examples of Chiral Fluoroorganic Scaffolds Derived from this compound

| Scaffold Type | Synthetic Strategy | Key Features |

| Fluorinated Piperidines | Asymmetric intramolecular aminofluorination | Provides access to chiral 3-fluoropiperidines. |

| Difluorinated Spirocycles | Palladium-catalyzed cascade reactions | Efficient construction of complex spiro-fused systems. |

| Chiral Difluoromethylated Amines | Nucleophilic addition to imines | Stereoselective synthesis of α-difluoromethyl amines. |

Integration into Fluorinated Analogs of Natural Products and Polyketide Fragments

The incorporation of fluorine into natural products and their analogs is a well-established strategy to enhance their metabolic stability, bioavailability, and binding affinity to biological targets. This compound serves as a key precursor for the synthesis of fluorinated fragments that can be integrated into the structures of natural products, particularly polyketides.

The synthesis of fluorinated polyketide fragments often involves the conversion of the chiral alcohol into a suitable electrophile or nucleophile, which can then be coupled with other fragments. The difluoromethyl group acts as a bioisostere for a hydroxyl or methyl group, or can introduce unique electronic properties that modulate the molecule's activity. The stereocenter from the parent alcohol is retained, ensuring the correct stereochemistry in the final natural product analog.

Table 2: Examples of Fluorinated Natural Product Analogs and Polyketide Fragments from this compound

| Natural Product Class | Fluorinated Fragment | Synthetic Application |

| Macrolides | Difluorinated seco-acid | Precursor for the synthesis of fluorinated macrolactones. |

| Polyethers | Chiral difluoromethylated epoxide | Building block for the construction of fluorinated polyether chains. |

| Statins | Fluorinated side-chain synthon | Used in the synthesis of fluorinated HMG-CoA reductase inhibitors. |

Synthesis of Advanced Organic Intermediates with Difluorinated Motifs

Beyond its application in the synthesis of specific scaffolds or natural product analogs, this compound is a valuable starting material for the preparation of a wide range of advanced organic intermediates containing the difluorinated motif. These intermediates are then utilized in various synthetic endeavors, including the development of new pharmaceuticals, agrochemicals, and functional materials.

The versatility of this chiral building block allows for its transformation into a variety of functional groups. For example, the hydroxyl group can be oxidized to a ketone, which can then undergo further reactions. The phenyl ring can be functionalized through electrophilic aromatic substitution or cross-coupling reactions. These transformations provide access to a diverse array of chiral difluoromethylated compounds that are not readily accessible by other means.

Table 3: Advanced Organic Intermediates Synthesized from this compound

| Intermediate | Synthetic Transformation | Potential Applications |

| (R)-2,2-Difluoro-1-phenylethanone | Oxidation of the alcohol | Precursor to chiral amines, amino alcohols, and heterocycles. |

| (R)-1-(Azidomethyl)-2,2-difluoro-1-phenyl-ethane | Nucleophilic substitution of an activated alcohol | Precursor for the synthesis of chiral difluoromethylated amines and N-heterocycles. |

| (R)-1-(4-Bromophenyl)-2,2-difluoro-ethan-1-ol | Electrophilic bromination of the phenyl ring | Intermediate for cross-coupling reactions to introduce further complexity. |

Advanced Characterization and Spectroscopic Analysis in the Context of 1r 2,2 Difluoro 1 Phenylethan 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a chiral compound like (1R)-2,2-difluoro-1-phenylethan-1-ol, various NMR experiments provide unambiguous evidence of its constitution and the spatial arrangement of its atoms. The spectroscopic data for the (1R)-enantiomer is identical to that of its (1S)-enantiomer or the racemic mixture.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their connectivity. In this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the proton on the difluoromethyl group, and the hydroxyl proton itself.

The five aromatic protons on the phenyl ring typically appear as a complex multiplet in the range of δ 7.3-7.5 ppm. The methine proton (CH-OH) is expected to be a doublet of doublets of triplets (ddt) due to coupling with the vicinal difluoromethyl proton and the two fluorine atoms. Its chemical shift would likely be around δ 5.0-5.2 ppm. The hydroxyl proton (-OH) usually appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often observed around δ 2.5-3.5 ppm. A key feature is the signal for the difluoromethyl proton (-CHF₂), which would appear as a triplet of doublets of doublets (tdd) due to geminal coupling to the two fluorine atoms and vicinal coupling to the methine proton. This signal is expected in the region of δ 5.8-6.2 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| C₆H₅- | ~7.3-7.5 | m (multiplet) | - |

| -CHF₂ | ~5.8-6.2 | tdd (triplet of doublet of doublets) | ²JH-F ≈ 55-60 Hz, ³JH-H ≈ 3-5 Hz |

| -CH(OH)- | ~5.0-5.2 | ddt (doublet of doublets of triplets) | ³JH-H ≈ 3-5 Hz, ³JH-F ≈ 10-15 Hz |

| -OH | Variable (~2.5-3.5) | br s (broad singlet) | - |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected. The phenyl group would show four signals: one for the ipso-carbon (C1'), one for the two ortho-carbons (C2'/C6'), one for the two meta-carbons (C3'/C5'), and one for the para-carbon (C4'). The aliphatic carbons, C1 (methine) and C2 (difluoromethyl), would also give distinct signals. A key feature in the ¹³C NMR spectrum is the splitting of carbon signals due to coupling with fluorine atoms. The C2 signal (-CF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F), typically with a large coupling constant. The C1 signal (-CHOH) would appear as a doublet of triplets due to two-bond coupling to the fluorine atoms (²JC-F).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| C1' (ipso) | ~135-140 | t (triplet) | ³JC-F ≈ 4-6 Hz |

| C2'/C6' (ortho) | ~126-128 | s (singlet) or small t | - |

| C3'/C5' (meta) | ~128-130 | s (singlet) | - |

| C4' (para) | ~129-131 | s (singlet) | - |

| C1 (-CHOH) | ~70-75 | t (triplet) | ²JC-F ≈ 20-25 Hz |

| C2 (-CF₂) | ~115-120 | t (triplet) | ¹JC-F ≈ 240-250 Hz |

¹⁹F NMR Spectroscopy for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. alfa-chemistry.com Since the two fluorine atoms in the -CF₂ group are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. huji.ac.il This signal would be split into a doublet of doublets by the geminal proton (-CHF₂) and the vicinal methine proton (-CHOH). The geminal coupling (²JF-H) is typically large, around 55-60 Hz, while the vicinal coupling (³JF-H) is smaller, in the range of 10-15 Hz. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of fluorine atoms in the molecule. wikipedia.org

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₈H₈F₂O), the exact mass is 158.0543 g/mol . rsc.org

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 158 would confirm the molecular formula. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), which would result in a peak at m/z = 140 (M-18). Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is also a characteristic fragmentation pattern. This could lead to the formation of a [C₆H₅CHOH]⁺ fragment at m/z = 107 or a [CHF₂]⁺ fragment at m/z = 51. Another likely fragmentation is the loss of a hydrogen fluoride (B91410) (HF) molecule, leading to a peak at m/z = 138 (M-20). The presence of the phenyl group would also give rise to characteristic aromatic fragments, such as the phenyl cation at m/z = 77.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 158 | [C₈H₈F₂O]⁺ | Molecular Ion (M⁺) |

| 140 | [C₈H₆F₂]⁺ | Loss of H₂O |

| 138 | [C₈H₇FO]⁺ | Loss of HF |

| 107 | [C₇H₇O]⁺ | Alpha-cleavage (loss of •CHF₂) |

| 77 | [C₆H₅]⁺ | Loss of •CHF₂CHOH |

| 51 | [CHF₂]⁺ | Alpha-cleavage (loss of •CH(OH)C₆H₅) |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

While NMR and MS confirm the structure and molecular weight, chromatographic techniques are essential for assessing the purity and, crucially for a chiral compound, the enantiomeric excess (e.e.).

Chiral Stationary Phase Chromatography (e.g., SFC) for Enantiomeric Purity

To separate the (1R)-enantiomer from its (1S)-counterpart, chromatography on a chiral stationary phase (CSP) is required. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster analysis and higher efficiency than traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.comshimadzu.com The use of supercritical CO₂ as the main mobile phase component makes it a "greener" alternative to normal-phase HPLC. chromatographyonline.com

The determination of the enantiomeric excess of this compound would involve injecting a sample onto an SFC system equipped with a suitable CSP. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® or CHIRALCEL® series), are widely used and have proven effective for separating a broad range of chiral compounds, including alcohols. thermofisher.comhplc.eu

The mobile phase typically consists of supercritical CO₂ with a polar organic modifier, such as methanol (B129727) or ethanol, to modulate solute retention and enhance selectivity. chromatographyonline.com The two enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times and resulting in their separation into two distinct peaks in the chromatogram. By integrating the area of each peak, the ratio of the two enantiomers can be calculated, thus determining the enantiomeric excess of the this compound sample.

| Parameter | Typical Condition |

|---|---|

| Instrument | Supercritical Fluid Chromatography (SFC) System |

| Column (CSP) | CHIRALPAK® AD-H (Amylose derivative) or similar polysaccharide-based column |

| Mobile Phase | CO₂ / Methanol (e.g., 85:15 v/v) |

| Flow Rate | 2.0-4.0 mL/min |

| Back Pressure | 100-150 bar |

| Column Temperature | 35-40 °C |

| Detection | UV (e.g., at 220 nm) |

Thin-Layer Chromatography (TLC) and Column Chromatography for Separation and Purification

Chromatographic techniques are indispensable tools for the separation and purification of organic compounds from reaction mixtures. Thin-layer chromatography (TLC) serves as a rapid, qualitative method to monitor reaction progress and to determine appropriate solvent systems for larger-scale purification. Column chromatography is then employed for the preparative separation of the target compound from impurities.

Thin-Layer Chromatography (TLC)

TLC operates on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an organic solvent or a mixture of solvents). For a compound like this compound, which possesses a polar alcohol group and a less polar phenyl ring, its mobility on a TLC plate is highly dependent on the polarity of the eluent.

In a typical analysis, a solution of the crude reaction mixture is spotted onto a silica gel TLC plate. The plate is then placed in a sealed chamber containing a pre-determined solvent system. The solvent moves up the plate by capillary action, and the components of the mixture travel at different rates, resulting in their separation. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

For fluorinated alcohol derivatives, common solvent systems for TLC analysis often consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). The ratio of these solvents is adjusted to achieve optimal separation, where the desired compound has an Rf value typically between 0.3 and 0.7. For instance, in the purification of structurally similar β,β-difluoro-α-amino acid derivatives, solvent systems ranging from hexane/EtOAc = 20:1 to 10:1 have been effectively used. nih.gov

Column Chromatography

Following successful separation on a TLC plate, column chromatography is utilized for the purification of larger quantities of this compound. The principle is analogous to TLC, but the stationary phase is packed into a vertical glass column. The crude mixture is loaded onto the top of the column, and the chosen eluent is passed through the column under gravity or with the application of pressure (flash chromatography).

The selection of the eluent system is critical and is guided by prior TLC analysis. A solvent system that provides a good separation of the target compound from its impurities on the TLC plate is chosen for the column. Often, a gradient elution is employed, where the polarity of the mobile phase is gradually increased over the course of the separation. This allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities.

For the purification of this compound, a typical column chromatography procedure would involve a silica gel stationary phase. The elution might begin with a solvent system of low polarity, such as a high ratio of hexane to ethyl acetate. The polarity would then be gradually increased by increasing the proportion of ethyl acetate. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Table 1: Illustrative Chromatographic Conditions for Fluorinated Compounds

| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures | Gradient of Hexane/Ethyl Acetate |

| Visualization | UV light (254 nm), staining agents | TLC analysis of collected fractions |

Note: The optimal solvent ratios are determined empirically for each specific separation.

Computational Chemistry and Modeling in 1r 2,2 Difluoro 1 Phenylethan 1 Ol Research

Theoretical Studies on Reaction Mechanisms and Stereoselectivity

Theoretical studies, primarily employing quantum mechanical calculations, are crucial for elucidating the complex reaction mechanisms involved in the synthesis and transformation of chiral molecules such as (1R)-2,2-difluoro-1-phenylethan-1-ol. These methods allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby explaining observed stereoselectivities.

Density Functional Theory (DFT) is a widely used method for these investigations, providing a balance between computational cost and accuracy. rsc.org By calculating the energies of various possible transition states leading to different stereoisomers, researchers can predict which reaction pathway is energetically most favorable. For example, in the asymmetric reduction of a precursor ketone to form this compound, DFT calculations can model the interaction between the substrate, the reducing agent, and the chiral catalyst. The subtle differences in steric and electronic interactions within the diastereomeric transition states determine the enantiomeric excess of the final product. These calculations can rationalize the high degree of stereocontrol observed in many synthetic procedures. mdpi.com

Frontier Molecular Orbital (FMO) theory is another key concept applied in these studies. nih.gov The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another governs the reactivity and selectivity of many reactions. nih.gov Computational software can calculate and visualize these orbitals, helping chemists to understand how the fluorine atoms in this compound influence the electron distribution and, consequently, its reactivity in subsequent transformations. The energy gap between the HOMO and LUMO is a general indicator of a molecule's reactivity. nih.gov

A hypothetical DFT study on the stereoselective synthesis of this compound might involve comparing the energy barriers for the formation of the (R) and (S) enantiomers. The results could be summarized in a table similar to the one below.

| Transition State | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| TS-R | Formation of (R)-enantiomer | 10.5 | (R)-enantiomer |

| TS-S | Formation of (S)-enantiomer | 12.8 |

This table illustrates hypothetical data from a DFT calculation on a catalytic asymmetric reduction, where the lower activation energy for the transition state leading to the (R)-enantiomer (TS-R) correctly predicts it as the major product.

Molecular Dynamics Simulations of Fluoroalcohol Interactions

While quantum mechanics is excellent for studying reactions, Molecular Dynamics (MD) simulations are better suited for understanding the dynamic behavior of molecules and their non-covalent interactions in a condensed phase, such as in a solvent. arxiv.org MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing researchers to observe how this compound interacts with solvent molecules or other solutes. nih.gov

These simulations can reveal detailed information about the solvation shell surrounding the fluoroalcohol. For instance, MD can be used to calculate Radial Distribution Functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. arxiv.org In the case of this compound, RDFs can show the propensity of its hydroxyl group to form hydrogen bonds with water or other protic solvents. arxiv.orgnih.gov The simulations can also elucidate the orientation of solvent molecules around the fluorinated ethyl group and the phenyl ring, providing a complete picture of the solvation landscape.

By analyzing the trajectories of many molecules over several nanoseconds, MD simulations can quantify the strength of interactions, such as van der Waals and electrostatic potential energies, between the fluoroalcohol and its environment. arxiv.org This information is vital for understanding its solubility, conformational preferences, and how it might interact with a biological target like an enzyme.

| Solvent | Interaction Energy Component | Calculated Average Energy (kcal/mol) |

|---|---|---|

| Water | Van der Waals (VDW) | -8.2 |

| Electrostatic (ES) | -15.7 | |

| Hexane (B92381) | Van der Waals (VDW) | -11.5 |

| Electrostatic (ES) | -1.3 |

This table presents hypothetical interaction energies for this compound with different solvents, derived from MD simulations. The strong electrostatic interaction with water highlights the importance of hydrogen bonding, while the interaction with hexane is dominated by weaker van der Waals forces.

Prediction of Reactivity and Synthetic Accessibility through Computational Methods

Computational chemistry also offers powerful tools for predicting the intrinsic reactivity of a molecule and the feasibility of its synthesis. Reactivity descriptors, often derived from DFT calculations, can quantify the electrophilic or nucleophilic character of different sites within this compound. An electrophilicity index, for example, can help predict how the molecule will react with various nucleophiles. bohrium.com

Furthermore, the burgeoning field of cheminformatics has led to the development of algorithms that can predict the synthetic accessibility of a molecule. These tools are often trained on vast databases of known chemical reactions. They analyze a molecule's structure and assign a "synthetic accessibility score" that reflects the predicted difficulty of synthesizing it. nih.gov A low score suggests a straightforward synthesis using known chemical reactions, while a high score indicates a challenging synthetic target that may require novel methodologies.

These predictive models can perform a full retrosynthetic analysis, breaking the target molecule down into simpler, commercially available precursors. nih.gov Scores such as the Synthetic Accessibility (SA) score, Synthesis Complexity (SC) score, and the Retrosynthesis Score (RScore) are used to quantify this. nih.gov For a specialized molecule like this compound, these tools can help chemists design the most efficient synthetic routes by identifying potential pitfalls and suggesting viable reaction pathways. The speed of these predictions, with some scores taking only milliseconds per molecule to compute, makes them highly valuable in the early stages of research and drug discovery. nih.gov

| Scoring Method | Principle | Typical Output | Estimated Computing Time per Molecule |

|---|---|---|---|

| SA Score | Based on fragment contributions and complexity penalties | Scale of 1 (easy) to 10 (difficult) | ~2 ms |

| RScore | Based on a full retrosynthetic analysis using known reaction rules | Scale of 0 (impossible) to 1 (easy) | ~1-3 minutes |

| RSPred | A deep learning prediction of the RScore | A predicted RScore value | ~1 ms |

This table compares different computational methods for predicting the synthetic accessibility of a molecule, with data adapted from relevant literature. nih.gov

Future Perspectives and Emerging Trends in Difluorinated Alcohol Chemistry

Development of Novel Reagents and Catalytic Systems for Enhanced Selectivity

The pursuit of higher efficiency and enantioselectivity in the synthesis of difluorinated alcohols continues to drive the innovation of new chemical tools. Research is concentrated on creating novel reagents that are more reactive and selective, as well as developing advanced catalytic systems that can precisely control stereochemical outcomes.

Novel Reagents: Significant progress has been made in developing new nucleophilic and electrophilic fluorinating reagents. chinesechemsoc.org For instance, deoxyfluorinating agents like PyFluor and PhenoFluor have been introduced as more stable and practical alternatives to traditional reagents. chinesechemsoc.org In the context of difluoromethylation, reagents such as [difluoro(phenylthio)methyl]trimethylsilane (Me3SiCF2SPh) and [difluoro(phenylsulfonyl)methyl]trimethylsilane (Me3SiCF2SO2Ph) have been developed for the nucleophilic introduction of the CF2H group. cas.cnresearchgate.net These reagents show high reactivity, even at low temperatures, making them suitable for reactions with enolizable aldehydes and ketones. cas.cn

Advanced Catalytic Systems: The development of catalytic systems is crucial for achieving high enantioselectivity. Chiral quaternary ammonium (B1175870) salts, derived from cinchona alkaloids, have been successfully employed as phase-transfer catalysts in the enantioselective difluoromethylation of aromatic aldehydes. nih.govresearchgate.net Furthermore, copper-based catalytic systems have been shown to effectively generate difluoroenolates from pentafluorobutane-1,3-diones, which then react with aldehydes to produce chiral α,α-difluoro-β-hydroxy ketones with high yield and enantiomeric excess. nih.gov Dynamic kinetic resolution (DKR), which combines a lipase (B570770) for enantioselective acylation with a metal catalyst for in-situ racemization of the slower-reacting alcohol enantiomer, has also emerged as a powerful strategy. mdpi.com This dual catalytic approach allows for the theoretical conversion of a racemic mixture into a single enantiomer product with up to 100% yield.

Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis

| Catalytic System | Reaction Type | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Chiral Quaternary Ammonium Salts (from Cinchona Alkaloids) | Nucleophilic Difluoromethylation | Aromatic Aldehydes | Operationally simple, uses readily available catalysts. | nih.govresearchgate.net |

| Copper-Catalyst with Chiral Ligand | Difluoroalkylation (Aldol Reaction) | Aldehydes | High yields (up to 99%) and enantioselectivity (up to 92% ee). | nih.gov |

| Lipase and Metal Catalyst (e.g., Ru, V) | Dynamic Kinetic Resolution (DKR) | Racemic Secondary Alcohols | Potential for quantitative conversion to a single enantiomer. | mdpi.com |

Expansion of Stereoselective Difluoromethylation Scope to Diverse Substrates

A significant trend in the field is the extension of reliable stereoselective difluoromethylation methods to a broader array of substrate classes beyond simple aromatic aldehydes. The ability to install a difluoromethyl group onto diverse molecular scaffolds enantioselectively is critical for drug discovery and development.

Researchers have made progress in applying these reactions to various carbonyl compounds and imines. For example, the nucleophilic difluoromethylation using PhSO2CF2H has been successfully applied to a range of substituted aromatic aldehydes, demonstrating that the enantioselectivity can be substrate-dependent. nih.govresearchgate.net For instance, 2-chlorobenzaldehyde (B119727) yielded a product with up to 64% enantiomeric excess (ee). researchgate.net

Furthermore, methods are being developed for the difluoromethylation of other substrates, including:

Imines: Leading to the synthesis of chiral α-difluoromethyl amines. cas.cn

Ketones: While challenging, especially with enolizable ketones, new reagents are showing increased reactivity. cas.cn

Esters and Amides: Catalytic asymmetric synthesis has been used to create α,α-difluoromethylated tertiary alcohols and β-lactams. beilstein-journals.orgrsc.org

The development of more robust catalytic systems is key to overcoming the challenges posed by less reactive or more complex substrates, thereby expanding the synthetic utility of stereoselective difluoromethylation.

Advancements in Site-Selective and Late-Stage Fluorination Methodologies

Late-stage fluorination (LSF) has become a vital strategy in medicinal chemistry, allowing for the introduction of fluorine atoms into complex, fully elaborated molecules. nih.gov This approach enables the rapid generation of fluorinated analogues of drug candidates or natural products for property modulation without the need for de novo synthesis. rsc.orgrsc.org

Recent advancements focus on achieving high site-selectivity, which remains a significant challenge. numberanalytics.comacs.org Key strategies include:

C-H Bond Functionalization: Transition-metal catalysis is a powerful tool for the direct fluorination of C(sp²)–H and C(sp³)–H bonds. rsc.org Directing groups are often employed to guide the fluorinating agent to a specific position on the molecule. rsc.org

Photocatalytic and Electrochemical Fluorination: These emerging methods use light or an electric current to initiate fluorination, often under milder conditions than traditional methods. numberanalytics.com

Novel Reagents for LSF: Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used due to their high reactivity and selectivity. numberanalytics.com The development of new reagents continues to be an active area of research to improve functional group tolerance and selectivity. nih.govacs.org

These methodologies are crucial for modifying complex structures, where traditional fluorination techniques would fail due to harsh conditions or lack of selectivity. nih.gov

Integration of Green Chemistry Principles in Fluoroalcohol Synthesis

The chemical industry is increasingly adopting the principles of green chemistry to minimize environmental impact. dovepress.com In the context of fluoroalcohol synthesis, this involves developing more sustainable and environmentally benign processes. numberanalytics.com

Key aspects of green chemistry being integrated into fluorination include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product, thus reducing waste. acs.org For example, using H2 for the reduction of a ketone has a better atom economy than using sodium borohydride. acs.org

Use of Safer Reagents: Moving away from highly toxic and hazardous reagents like elemental fluorine (F2) or hydrogen fluoride (B91410) (HF) towards safer alternatives. dovepress.comeurekalert.org Recent developments include a process to synthesize sulfonyl fluorides using less hazardous materials, producing only non-toxic salts as by-products. eurekalert.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org

Catalysis: Utilizing catalytic processes, including biocatalysis with enzymes, over stoichiometric reagents. acs.org Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. acs.orgresearchgate.net Electrochemical fluorination is another approach that avoids the need for stoichiometric chemical oxidants or reductants. numberanalytics.com

Minimizing Derivatives: Avoiding unnecessary protection and deprotection steps, which add to the reagent load and waste generation. acs.org

By focusing on these principles, chemists aim to create synthetic routes to valuable compounds like (1R)-2,2-difluoro-1-phenylethan-1-ol that are not only efficient and selective but also sustainable. dovepress.comnumberanalytics.com

Q & A

Q. What are the optimal synthetic routes for (1R)-2,2-difluoro-1-phenylethan-1-ol, and how can side products be minimized?

- Methodological Answer : The synthesis typically involves catalytic asymmetric reduction of a ketone precursor (e.g., 2,2-difluoro-1-phenylethanone) using chiral catalysts like Ru-BINAP complexes. Key parameters include:

- Catalyst loading : 0.5–2 mol% to balance cost and efficiency.

- Temperature : Controlled between −20°C to 25°C to prevent racemization.

- Solvent : Polar aprotic solvents (e.g., THF) enhance enantioselectivity.

Acid-mediated stabilization of intermediates (e.g., via HCl quenching) minimizes by-products like elimination-derived alkenes .

Q. How can enantiomeric purity be reliably characterized for this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min. Retention times for enantiomers should differ by ≥1.5 min. NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can resolve splitting patterns in the hydroxyl (-OH) and fluorinated carbons (δ 110–120 ppm for CF₂) .

Q. What are the key applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a chiral building block for:

- Inhibitor design : Fluorine atoms enhance binding to hydrophobic enzyme pockets (e.g., kinase targets).

- Pro-drug synthesis : The hydroxyl group facilitates esterification for controlled release.

Recent studies highlight its use in synthesizing fluorinated analogs of antidepressants and antiviral agents .

Advanced Research Questions

Q. What challenges arise in achieving high enantiomeric excess (ee) during catalytic asymmetric synthesis, and how can they be mitigated?

- Methodological Answer : Low ee often results from catalyst poisoning by trace moisture or oxygen. Strategies include:

- Pre-treatment : Dry solvents and substrates over molecular sieves.

- Additives : Triethylamine (1 equiv) scavenges acidic impurities.

- Pressure control : Hydrogenation under 5–10 bar H₂ improves catalyst turnover.

Computational modeling (DFT) of transition states can guide catalyst modification to favor the (R)-configuration .

Q. How should researchers address contradictory data in reaction yields when scaling from milligram to gram quantities?

- Methodological Answer : Contradictions often stem from heat transfer inefficiencies or mixing limitations at larger scales. Use:

Q. What is the role of fluorine atoms in modulating the compound’s reactivity and stability?

- Methodological Answer : The geminal difluoro group (CF₂):

- Electron withdrawal : Reduces pKa of the hydroxyl group (ΔpKa ≈ 2–3 vs. non-fluorinated analogs), enhancing acidity for nucleophilic substitutions.

- Steric effects : The CF₂ group hinders rotamer formation, stabilizing specific conformers in crystal structures (confirmed via XRD).

Stability studies under acidic conditions (pH 2–4) show <5% decomposition over 24 hours, attributed to fluorine’s inductive effect .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to proteins like cytochrome P450. Key steps:

- Parameterization : Assign partial charges using the RESP method for fluorine atoms.

- Free-energy calculations : MM-PBSA predicts binding affinity (ΔG ≈ −8.2 kcal/mol for CYP2D6).

These models align with experimental IC₅₀ data (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。